

Spectroscopic Profile of Ethyl α -Bromodiethylacetate: A Technical Guide

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Compound of Interest

Compound Name:	ETHYL <i>alpha</i> -BROMODIETHYLACETATE
Cat. No.:	B129745

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This technical guide provides a detailed overview of the predicted spectroscopic data for Ethyl α -Bromodiethylacetate (CAS No. 6937-28-6), a valuable reagent in organic synthesis. Due to the limited availability of published experimental data for this specific compound, this document presents a comprehensive prediction of its Nuclear Magnetic Resonance (^1H NMR, ^{13}C NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopy and analysis of structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl α -Bromodiethylacetate. These values are calculated based on the analysis of similar chemical structures and functional groups.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.25	Quartet (q)	2H	-O-CH ₂ -CH ₃
~2.10 - 2.30	Multiplet (m)	4H	-C(Br)(CH ₂ -CH ₃) ₂
~1.30	Triplet (t)	3H	-O-CH ₂ -CH ₃
~1.05	Triplet (t)	6H	-C(Br)(CH ₂ -CH ₃) ₂

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ , ppm)	Assignment
~168	C=O (Ester)
~62	-O-CH ₂ -CH ₃
~60	-C(Br)(CH ₂ -CH ₃) ₂
~28	-C(Br)(CH ₂ -CH ₃) ₂
~14	-O-CH ₂ -CH ₃
~11	-C(Br)(CH ₂ -CH ₃) ₂

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
~2970 - 2880	Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1250 - 1150	Strong	C-O stretch (ester)
~650	Medium-Strong	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Ion
223/225	[M] ⁺ (Molecular ion with Br isotopes)
177/179	[M - C ₂ H ₅] ⁺
145	[M - Br] ⁺
117	[M - Br - C ₂ H ₄] ⁺
88	[C ₄ H ₅ O ₂] ⁺
57	[C ₄ H ₉] ⁺
29	[C ₂ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of Ethyl α-Bromodiethylacetate is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl_3) in a clean, dry NMR tube.^[1] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

- Data Acquisition: The NMR tube is placed in the spectrometer. For ^1H NMR, the instrument is tuned to the proton frequency. For ^{13}C NMR, the instrument is tuned to the carbon-13 frequency. Standard pulse sequences are used to acquire the spectra. Proton-decoupled ^{13}C NMR is typically performed to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like Ethyl α -Bromodiethylacetate, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.^{[2][3][4]}
- Data Acquisition: A background spectrum of the clean salt plates is recorded. The prepared sample is then placed in the instrument's sample holder, and the infrared spectrum is recorded.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

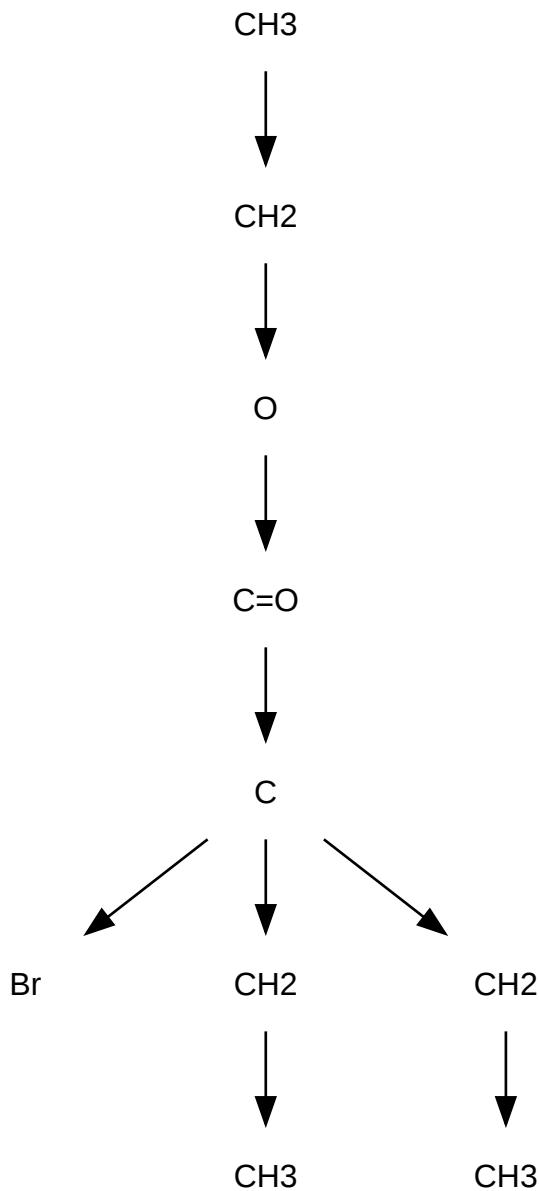
Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for separation from any impurities. For direct infusion, a dilute solution of the compound in a volatile solvent is injected at a constant flow rate.
- Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

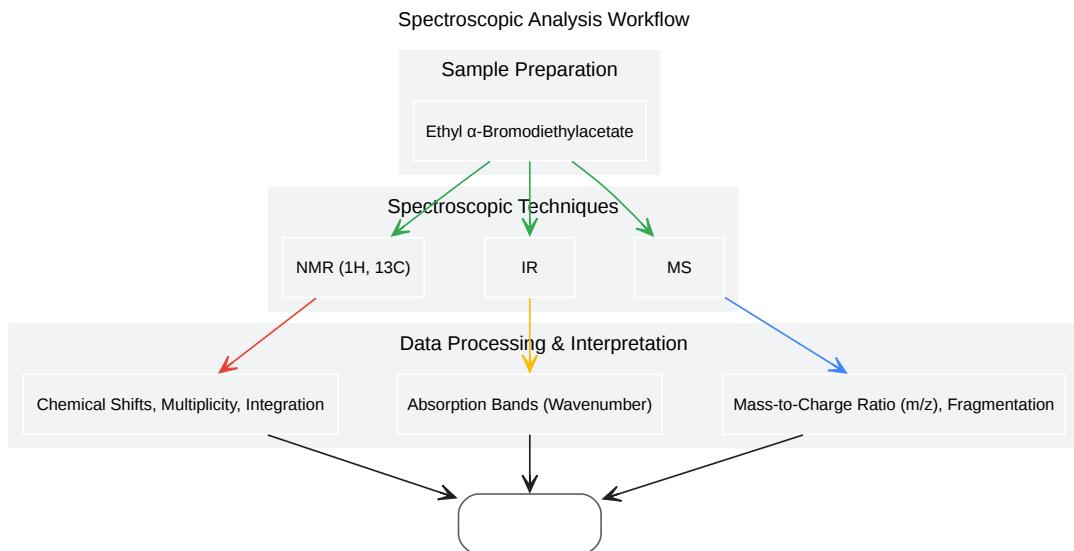
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of Ethyl α -Bromodiethylacetate.

Chemical Structure of Ethyl α -Bromodiethylacetate[Click to download full resolution via product page](#)

Caption: Chemical Structure of Ethyl α -Bromodiethylacetate.



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Caption: General workflow for spectroscopic analysis.

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